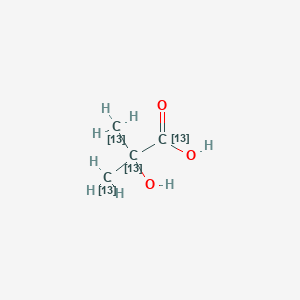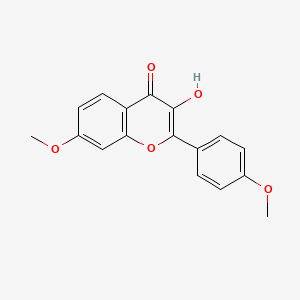
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Descripción general
Descripción
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, also known as HMC or Hesperetin-7-methyl ether, is a flavonoid compound found in citrus fruits and other plants. It has been studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting the PI3K/Akt and NF-κB signaling pathways. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and enzymes by suppressing the NF-κB and MAPK signaling pathways. In neurodegenerative disorders, this compound protects neurons from oxidative stress by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In inflammation, this compound reduces the production of pro-inflammatory cytokines and enzymes, and inhibits the infiltration of immune cells into inflamed tissues. In neurodegenerative disorders, this compound protects neurons from oxidative stress, reduces inflammation, and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments include its low toxicity, high solubility, and ability to modulate various signaling pathways. However, the limitations of using this compound in lab experiments include its low bioavailability and potential for off-target effects.
Direcciones Futuras
There are several future directions for 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one research. In cancer research, this compound could be studied for its potential to sensitize cancer cells to chemotherapy and radiotherapy. In inflammation research, this compound could be studied for its potential to modulate the gut microbiome and immune system. In neurodegenerative disorder research, this compound could be studied for its potential to cross the blood-brain barrier and target specific brain regions. Additionally, this compound could be studied for its potential to modulate epigenetic mechanisms and gene expression.
Aplicaciones Científicas De Investigación
3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one has been studied for its potential therapeutic benefits in various diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
3-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)17-16(19)15(18)13-8-7-12(21-2)9-14(13)22-17/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHXSMSQHPVVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157285 | |
| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13198-99-7 | |
| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013198997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC102029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23PX5UCA2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



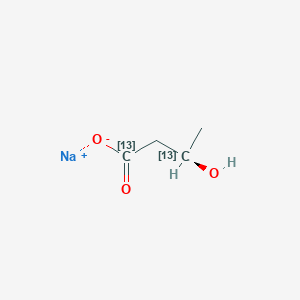
![(2R,3R)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3333664.png)
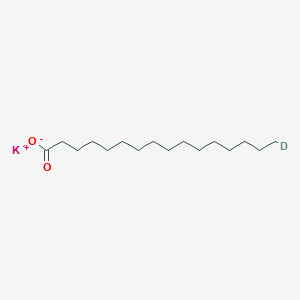
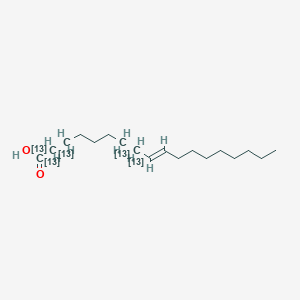

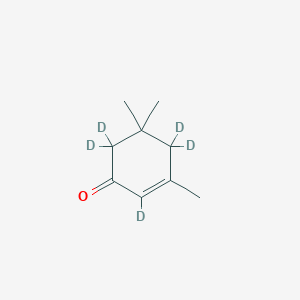
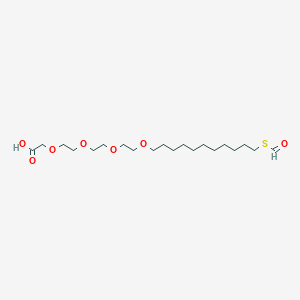

![1,6,7,8-Tetrahydrocyclopenta[g]indole](/img/structure/B3333717.png)
